molecular formula C5H12ClNO B1288296 3-Aminocyclopentanol hydrochloride CAS No. 1184919-69-4

3-Aminocyclopentanol hydrochloride

Cat. No. B1288296
CAS RN: 1184919-69-4
M. Wt: 137.61 g/mol
InChI Key: SGKRJNWIEGYWGE-UHFFFAOYSA-N
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Description

The body of research on cyclopentanol derivatives, particularly those with an amino group, has been expanding due to their potential applications in medicinal chemistry and as building blocks for various synthetic targets. The papers provided delve into the synthesis and characterization of various cyclopentanol and cyclopentadienone derivatives, which are closely related to 3-Aminocyclopentanol hydrochloride.

Synthesis Analysis

The synthesis of cyclopentanol derivatives involves several innovative approaches. For instance, the synthesis of iron and cobalt complexes of 3-aminocyclopentadienones is achieved through [2 + 2 + 1] cycloadditions of nitrogen acetylenes and pendant alkynes, followed by decomplexation to yield the desired products . Another study reports the synthesis of 2-aminocyclopenta[d]pyrimidines via a one-pot, three-component reaction involving cyclopentanone, aromatic aldehyde, and guanidine hydrochloride . Additionally, a chirospecific synthesis method for (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a precursor for carbocyclic nucleosides, has been developed using Dieckmann cyclization of an α-amino acid . Divergent synthesis methods have also been described for (+/-)-(3-aminocyclopentane)alkylphosphinic acids, starting from hydroxycyclopentene derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical and spectral data. For example, the structure of novel pyrimido[1,2-a]pyrimidines was confirmed based on analytical and spectral data, indicating the successful synthesis of these derivatives . The stereochemistry of synthesized compounds is also a focus, as seen in the stereospecific synthesis of (1S,3R)-aminocyclopentane-1,3-dicarboxylic acid, which is a selective agonist of metabotropic glutamate receptors .

Chemical Reactions Analysis

The reactivity of these cyclopentanol derivatives is explored through various chemical reactions. The 3-aminocyclopentadienones, for instance, undergo chemo- and regioselective cycloadditions with dienophiles and heterodienes . The synthesis of (1S,3R)-aminocyclopentane-1,3-dicarboxylic acid involves hydrolysis followed by Curtius rearrangement and an S_N2 reaction for the introduction of the cyanide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural characterization. For example, the 4-aminocyclopentane-1,3-diols synthesized offer stereochemically defined attachment points for substituents, indicating their potential as platforms for diversity in the synthesis of combinatorial libraries . The trans-orientation of the oxygen atoms in these diols suggests specific conformational properties that could be exploited in drug design .

Scientific Research Applications

Synthesis and Spectroscopic Characterization

3-Aminocyclopentanol hydrochloride has been used as a building block in the synthesis of novel pyrimidines and pyrimido[1,2-a]pyrimidines. A study by El-Gaby et al. (2015) explored the synthesis of novel 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine derivatives through a one-pot, three-component reaction involving cyclopentanone, aromatic aldehyde, and guanidine hydrochloride (El-Gaby et al., 2015).

Sugar Mimic Synthesis

Bøjstrup and Lundt (2005) conducted research on synthesizing aminocyclopentanols as mimics of intermediates in the hydrolysis of α-D-galactosides. These compounds were developed through stereoselective transformations using a chiral building block and were tested for activity against various glycosidases (Bøjstrup & Lundt, 2005).

Role in Gliclazide Synthesis

Aminocyclopentanols as GABA Analogues

Ferraz et al. (2005) discovered that certain aminocyclopentane derivatives can act as conformationally restricted analogues of gamma-amino butyric acid (GABA). These findings are significant for neuroscience research, particularly in understanding neurotransmitter functions (Ferraz et al., 2005).

Development of Analytical Methods

In a study by Grushevskaya et al. (2007), the hydrochloride salt of cardiocyclide, a Russian class III antiarrhythmic agent, was analyzed. This involved studying the physicochemical properties of the hydrochloride salt and developing an analytical method for this compound (Grushevskaya et al., 2007).

Safety and Hazards

3-Aminocyclopentanol hydrochloride is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRJNWIEGYWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347110
Record name 3-Aminocyclopentan-1-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184919-69-4
Record name Cyclopentanol, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184919-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminocyclopentan-1-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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